molecular formula C14H27N3O2 B15261196 tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

Cat. No.: B15261196
M. Wt: 269.38 g/mol
InChI Key: ZYCJCIURTXIAQJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a cyclobutyl ring substituted with an aminomethyl group. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the aminomethylcyclobutyl moiety may confer conformational rigidity and influence binding interactions with biological targets .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-6-4-16(5-7-17)12-8-11(9-12)10-15/h11-12H,4-10,15H2,1-3H3

InChI Key

ZYCJCIURTXIAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl intermediate can be synthesized through a series of reactions starting from commercially available cyclobutane derivatives

    Piperazine Derivative Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the cyclobutyl intermediate reacts with piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitutents

The tert-butyl piperazine-1-carboxylate scaffold is versatile, with modifications primarily occurring at the 4-position. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 3-(aminomethyl)cyclobutyl Not explicitly reported ~285 (estimated) Cyclobutyl rigidity, aminomethyl for functionalization
tert-Butyl 4-(3-(aminomethyl)bicyclo[1.1.0]butane-1-carbonyl)piperazine-1-carboxylate Bicyclo[1.1.0]butane + carbonyl C14H17N2O+ 229.13 (HRMS) Strained bicyclic system, increased reactivity
tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate 3-(aminomethyl)phenyl C16H25N3O2 291.39 Aromatic ring enhances lipophilicity, potential π-π interactions
tert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate Oxetane ring C12H23N3O3 271.40 Oxetane improves metabolic stability, polar surface area
tert-Butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate trans-4-aminocyclohexylmethyl C16H31N3O2 297.45 Flexible cyclohexyl, amino group spatial orientation
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-amino-2-chlorophenyl C15H22ClN3O2 311.81 Chlorine substituent introduces electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity : Phenyl-substituted analogs (e.g., CAS 852180-47-3) exhibit higher logP values due to aromaticity, whereas oxetane and cyclobutyl derivatives (e.g., CAS 1780885-59-7) are more polar .
  • Solubility : The oxetane-containing compound (271.4 g/mol) may have better aqueous solubility than bicyclobutane or cyclohexyl analogs .
  • Stability : Boc protection generally enhances stability, but strained systems (e.g., bicyclo[1.1.0]butane) may exhibit lower thermal stability .

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